molecular formula C18H16ClN3O2 B2978683 N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide CAS No. 847593-01-5

N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide

Cat. No.: B2978683
CAS No.: 847593-01-5
M. Wt: 341.8
InChI Key: MKOKXGRVSVNLEV-UHFFFAOYSA-N
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Description

N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C18H16ClN3O2 and its molecular weight is 341.8. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The indole nucleus in N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-chlorophenyl)oxalamide plays a crucial role in biochemical reactions. It binds with high affinity to multiple receptors, making it useful in developing new derivatives

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-chlorophenyl)oxalamide may influence cell function, but specific impacts on cell signaling pathways, gene expression, and cellular metabolism need to be investigated.

Molecular Mechanism

Given the broad-spectrum biological activities of indole derivatives , it is likely that N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-chlorophenyl)oxalamide exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-13-5-7-14(8-6-13)22-18(24)17(23)20-10-9-12-11-21-16-4-2-1-3-15(12)16/h1-8,11,21H,9-10H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOKXGRVSVNLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.